1,9-Dimethyl-4-oxo-N~2~-(3,3,5-trimethylcyclohexyl)-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide
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Overview
Description
1,9-Dimethyl-4-oxo-N~2~-(3,3,5-trimethylcyclohexyl)-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dimethyl-4-oxo-N~2~-(3,3,5-trimethylcyclohexyl)-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine core, followed by the introduction of the dimethyl and trimethylcyclohexyl groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethyl-4-oxo-N~2~-(3,3,5-trimethylcyclohexyl)-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 1,9-Dimethyl-4-oxo-N~2~-(3,3,5-trimethylcyclohexyl)-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Indole Derivatives:
Imidazole Containing Compounds: These compounds have shown therapeutic potential and can be compared in terms of their chemical reactivity and biological effects.
Uniqueness
1,9-Dimethyl-4-oxo-N~2~-(3,3,5-trimethylcyclohexyl)-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide stands out due to its unique combination of multiple heterocyclic rings and functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H28N4O2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
6,10-dimethyl-2-oxo-N-(3,3,5-trimethylcyclohexyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H28N4O2/c1-13-9-15(12-22(3,4)11-13)23-20(27)17-10-16-19(25(17)5)24-18-14(2)7-6-8-26(18)21(16)28/h6-8,10,13,15H,9,11-12H2,1-5H3,(H,23,27) |
InChI Key |
WKMYGRNSEIEIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C |
Origin of Product |
United States |
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